Calcium-likepeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CALP1, également connu sous le nom d’Agoniste de la Calmoduline 1, est un composé qui interagit avec la calmoduline, une protéine messagère liant le calcium. La calmoduline joue un rôle crucial dans divers processus cellulaires en régulant les concentrations d’ions calcium au sein des cellules. CALP1 se lie au site de liaison EF-hand/Ca²⁺ de la calmoduline, influençant l’afflux de calcium et l’apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

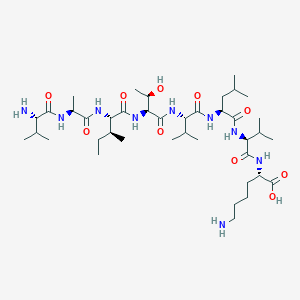

La synthèse de CALP1 implique des techniques de synthèse peptidique, car il s’agit d’un composé à base de peptides. La séquence de CALP1 est Val-Ala-Ile-Thr-Val-Leu-Val-Lys. La synthèse implique généralement la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction incluent l’utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et des réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de CALP1 suivrait des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Cela implique l’optimisation du processus SPPS pour des rendements et une pureté plus élevés. L’utilisation de synthétiseurs de peptides automatisés peut améliorer l’efficacité et la cohérence de la production. Des méthodes de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Mechanism of CAM Activation

CALP binds CAM and activates calmodulin-dependent phosphodiesterase (PDE) , enhancing cAMP hydrolysis. Key findings include:

-

Dose-dependent activation : CALP (0.1–1.0 mM) increases PDE activity comparably to Ca²⁺ (Fig. 1A) .

-

Inhibition by trifluoperazine : CAM antagonist trifluoperazine (50 μM) reduces CALP-induced PDE activity by 85%, confirming CAM-dependent activation .

Table 1: CALP vs. Ca²⁺ in PDE Activation

| Parameter | CALP (1 mM) | Ca²⁺ (1 mM) |

|---|---|---|

| PDE Activity (%) | 92 ± 3 | 100 |

| CAM Binding Ratio | 1:1 | 4:1 |

Metal Chelation Dynamics

CALP exhibits EDTA-like chelation properties:

-

Displacement of Ca²⁺ : CALP displaces Ca²⁺ from preformed CAM-Ca²⁺ complexes, forming stable CAM-CALP complexes .

-

Stoichiometry : ITC analysis reveals a 1:1 molar ratio for CALP-CAM binding, contrasting with Ca²⁺’s 4:1 binding to CAM .

Spectroscopic and Thermodynamic Insights

-

UV-Vis Spectroscopy : CALP-CAM interaction induces a spectral shift at 277 nm, indicating conformational changes in CAM’s tyrosine residues .

-

Thermodynamics : Binding is exothermic (ΔH = −2.2 kJ/mol) and entropy-driven (ΔS = +66.4 J/mol·K), typical of electrostatic interactions .

Comparative Analysis with Natural Calcium-Binding Peptides

While natural calcium-binding peptides (e.g., from soy or cod) rely on carboxyl oxygen and amino nitrogen for chelation , CALP’s synthetic structure enables unique CAM targeting:

Table 2: Chelation Mechanisms

| Peptide Type | Binding Sites | Primary Interaction |

|---|---|---|

| CALP | Synthetic motifs (TBD) | CAM activation |

| Natural Peptides | Asp/Glu carboxyl, Lys amino | Ca²⁺ transport |

Applications De Recherche Scientifique

Phosphorylated Soy Peptides

A study investigated phosphorylated soy peptides (SPP) and their capacity to bind calcium. The SPP demonstrated a binding capacity of 50.24 mg/g, significantly enhancing osteogenic proliferation and differentiation in vitro. The research highlighted the role of phosphate groups in increasing stability and binding efficacy .

| Parameter | SPP Alone | SPP-Ca Complex |

|---|---|---|

| Binding Capacity | N/A | 50.24 mg/g |

| Osteogenic Activity | Low | High |

Gelatin-Derived Peptides

Research on gelatin-derived peptides indicated their potential as a calcium-chelating ingredient. These peptides showed improved absorption rates in Caco-2 cell models, suggesting their utility in functional food formulations aimed at addressing calcium deficiency .

Lemon Peel-Derived Peptides

A study focused on peptides derived from defatted lemon peel, which exhibited significant calcium-binding activity. These peptides enhanced calcium transport across intestinal cell monolayers, indicating their potential for improving dietary calcium absorption .

Comparative Analysis of Calcium-binding Peptides

The following table summarizes the findings from various studies on the calcium-binding capacities of different peptide sources:

| Source | Binding Capacity (mg/g) | Bioavailability | Notes |

|---|---|---|---|

| Phosphorylated Soy Peptides | 50.24 | High | Enhanced osteogenic effects |

| Gelatin-Derived Peptides | N/A | Moderate | Effective in Caco-2 models |

| Lemon Peel Peptides | N/A | High | Improved transport across membranes |

| Egg White Peptides | N/A | High | Ideal for functional food applications |

| Pacific Cod Skin Peptides | N/A | Moderate | Isolated from marine sources |

Future Directions and Implications

The research surrounding CLPs indicates promising applications in both clinical and nutritional contexts. Future studies should focus on:

- Long-term Efficacy Studies : Investigating the long-term benefits of CLPs on bone health in human populations.

- Optimization of Extraction Techniques : Developing efficient methods for isolating high-affinity calcium-binding peptides from various protein sources.

- Regulatory Approvals : Ensuring that new CLP-based supplements meet safety and efficacy standards for consumer use.

Mécanisme D'action

CALP1 exerce ses effets en se liant au site de liaison EF-hand/Ca²⁺ de la calmoduline. Cette liaison inhibe l’ouverture des canaux calciques, bloquant ainsi l’afflux de calcium dans les cellules. En empêchant une entrée excessive de calcium, CALP1 peut inhiber l’apoptose et moduler divers processus cellulaires dépendants du calcium. Les cibles moléculaires impliquées comprennent la calmoduline et les canaux calciques, qui jouent un rôle crucial dans la signalisation et l’homéostasie cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Trifluopérazine : Un antagoniste de la calmoduline qui inhibe l’activité de la calmoduline en se liant à ses sites de liaison du calcium.

W-7 : Un autre antagoniste de la calmoduline qui entre en compétition avec le calcium pour la liaison à la calmoduline.

Calmidazolium : Un puissant inhibiteur de la calmoduline qui bloque les processus dépendants de la calmoduline.

Unicité de CALP1

CALP1 est unique dans sa capacité à agir comme un agoniste de la calmoduline, se liant spécifiquement au site de liaison EF-hand/Ca²⁺ et modulant l’afflux de calcium et l’apoptose. Contrairement aux antagonistes qui inhibent l’activité de la calmoduline, CALP1 active l’activité de la phosphodiestérase dépendante de la calmoduline, offrant un mécanisme d’action distinct .

Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à nous les poser !

Activité Biologique

Calcium-like peptides are a class of bioactive peptides known for their ability to bind calcium ions, which is crucial for various physiological functions, including bone health and cellular signaling. This article delves into the biological activity, mechanisms of action, and potential applications of calcium-like peptides, supported by recent research findings and case studies.

Overview of Calcium-like Peptides

Calcium-like peptides are typically derived from protein hydrolysates obtained from various sources such as animal bones, plant seeds, and microbial proteins. These peptides exhibit significant calcium-binding capacity, which can enhance calcium absorption in the body. The biological activity of these peptides is largely attributed to their amino acid composition and structure.

Mechanisms of Calcium Binding

The binding of calcium ions by peptides involves specific interactions between the peptide's functional groups—primarily carboxyl groups and amino groups—and calcium ions. Research indicates that:

- Amino Nitrogen and Carboxyl Oxygen : The binding sites often include the carboxyl oxygen atoms from acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), as well as nitrogen atoms from basic amino acids like lysine (Lys) .

- Peptide Size and Structure : The molecular weight and sequence of the peptides influence their binding efficiency. Studies have shown that smaller peptides (3–0.65 kDa) tend to exhibit higher calcium-binding activity compared to larger peptides .

Study 1: Calcium-Binding Peptides from Rabbit Bone Collagen

A study characterized calcium-chelating peptides derived from rabbit bone collagen. It was found that these peptides could effectively chelate calcium ions through specific interactions involving carboxyl groups, enhancing their potential as dietary supplements for improving bone health .

Study 2: Phosphorylated Soy Peptides

Research on phosphorylated soy peptides demonstrated a significant increase in calcium absorption and osteogenic activity. The study reported that these modified peptides could bind calcium at a stoichiometric ratio of 1:1, facilitating better stability and bioavailability compared to unmodified peptides .

Data Tables

| Peptide Source | Calcium Binding Capacity (mg/g) | Mechanism |

|---|---|---|

| Rabbit Bone Collagen | Not specified | Chelation via carboxyl groups |

| Soy Peptides | 50.24 ± 0.20 | Phosphorylation enhances binding |

| Lemon Basil Seed Peptides | Not specified | Involvement of hydroxyl and carbonyl groups |

| Pacific Cod Bone Gel | Not specified | Interaction with Asp and Lys residues |

Research Findings

- Enhanced Calcium Absorption : Studies indicate that peptide-calcium complexes significantly improve calcium absorption compared to free calcium salts. For instance, a study showed that calcium-binding peptides from defatted lemon improved transport across intestinal cell lines .

- Bioavailability : In vivo studies have demonstrated that calcium-peptide chelates lead to higher serum calcium levels and improved bone density in animal models compared to traditional calcium supplements .

- Potential Therapeutic Applications : Given their ability to enhance calcium absorption, these peptides are being explored as alternatives to conventional calcium supplements for preventing osteoporosis and promoting overall bone health .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHLCKNMRKYLK-KVZSNLRASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75N9O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.